molecular formula C22H19N5O5S B2482834 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852135-45-6

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Katalognummer: B2482834
CAS-Nummer: 852135-45-6
Molekulargewicht: 465.48
InChI-Schlüssel: JCHFHAJFAPDREV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a potent and selective cell-permeable inhibitor of DRAK2 (DAP-related apoptosis-inducing protein kinase 2), a serine/threonine kinase belonging to the death-associated protein kinase family. Research into this compound focuses on its ability to modulate T-cell function and survival, as DRAK2 plays a critical role in setting the threshold for T-cell receptor-induced apoptosis and autophagy. By selectively inhibiting DRAK2, this compound promotes T-cell activation and enhances antitumor immunity, positioning it as a valuable chemical probe for investigating novel immunotherapeutic strategies for cancer [https://pubmed.ncbi.nlm.nih.gov/28978677/]. Furthermore, given that DRAK2 is implicated in the pathogenesis of autoimmune diseases by regulating the activation of self-reactive T-cells, this inhibitor provides a crucial tool for dissecting the signaling pathways involved in autoimmunity and for evaluating the therapeutic potential of DRAK2 blockade in conditions like type 1 diabetes and multiple sclerosis [https://www.jbc.org/article/S0021-9258(23)02311-6/fulltext]. Its application extends to fundamental research in cell death mechanisms, immune checkpoint regulation, and the development of targeted kinase-based therapies.

Eigenschaften

IUPAC Name

furan-2-yl-[4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c1-14-19(21(29)25-9-7-24(8-10-25)20(28)18-6-3-11-32-18)33-22-23-17(13-26(14)22)15-4-2-5-16(12-15)27(30)31/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHFHAJFAPDREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15N5O2S\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

Antitumor Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis reveals that substituents on the thiazole ring are crucial for enhancing cytotoxicity. Notably, the presence of electron-donating groups at specific positions on the phenyl ring can significantly increase activity levels against tumor cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AA431 (skin cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
Compound CHT-29 (colon cancer)<10

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant activity. Similar thiazole-based compounds have been evaluated for their ability to inhibit seizures in animal models. The SAR studies indicate that modifications in the piperazine moiety can enhance anticonvulsant efficacy .

Case Study: Anticonvulsant Evaluation
In a study involving various thiazole derivatives, one compound demonstrated complete protection against tonic extensor phases in rodent models, suggesting that the incorporation of specific substituents could lead to enhanced therapeutic profiles .

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes. The synthesized imidazo[2,1-b]thiazole derivatives have been screened for CA inhibition. Results indicated that certain compounds exhibited selective inhibition against tumor-associated isoforms (hCA IX and hCA XII), which could be beneficial for cancer treatment strategies .

Table 2: Carbonic Anhydrase Inhibition Data

CompoundIsoformKi (µM)
Compound DhCA I>100
Compound EhCA IX30
Compound FhCA XII25

The biological activities of the compound are primarily attributed to its ability to interact with specific molecular targets within cells:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting signaling pathways.
  • Anticonvulsant Mechanism : It likely modulates neurotransmitter systems and stabilizes neuronal membranes.
  • CA Inhibition Mechanism : The compound binds to the active site of carbonic anhydrases, altering their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Imidazothiazole vs. Benzoyl/Thiophene : The imidazothiazole core in Compound X provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible benzoyl or smaller thiophene moieties in analogs .
  • Nitroaryl vs.
  • Furan vs. Chloroacetyl : The furan-2-carbonyl group in Compound X is less electrophilic than the chloroacetyl group in ’s compound, suggesting divergent reactivity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.